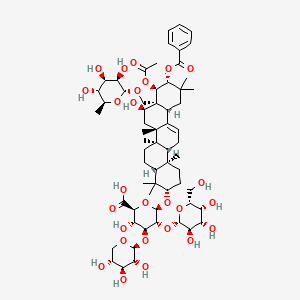
Petersaponin III
Description
Petersaponin III is a triterpenoid saponin isolated from the bark of Petersianthus macrocarpus, a plant species studied for its bioactive secondary metabolites. Structurally, it is characterized by a 21-O-furoxyl-22-O-tigloylbarringtogenol C aglycone core linked to oligosaccharide chains . Its molecular formula is C₆₃H₉₄O₂₇, with a molecular weight of 1282.60 g/mol, and a specific optical rotation of [α]D = +14.0 (c = 0.5, MeOH) .
Properties
Molecular Formula |
C62H92O26 |
|---|---|
Molecular Weight |
1253.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-10-benzoyloxy-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C62H92O26/c1-26-37(67)40(70)43(73)54(81-26)80-25-62-30(21-57(3,4)49(50(62)82-27(2)64)88-52(78)28-13-11-10-12-14-28)29-15-16-34-59(7)19-18-36(58(5,6)33(59)17-20-60(34,8)61(29,9)22-35(62)66)84-56-48(87-55-44(74)41(71)39(69)32(23-63)83-55)46(45(75)47(86-56)51(76)77)85-53-42(72)38(68)31(65)24-79-53/h10-15,26,30-50,53-56,63,65-75H,16-25H2,1-9H3,(H,76,77)/t26-,30-,31+,32+,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-,48+,49-,50-,53-,54+,55-,56+,59-,60+,61+,62-/m0/s1 |
InChI Key |
XTQQXEYFRRCXGC-BTAGXUHLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@]23[C@@H](C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC([C@H]([C@@H]3OC(=O)C)OC(=O)C1=CC=CC=C1)(C)C)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC23C(CC(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC3O)C)C)(C)C)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O |
Synonyms |
petersaponin III |
Origin of Product |
United States |
Comparison with Similar Compounds
Petersaponin IV
Source : Co-occurring with Petersaponin III in Petersianthus macrocarpus bark .
Structural Differences :
- Aglycone: Shares the same 21-O-furoxyl-22-O-tigloylbarringtogenol C backbone as this compound but differs in glycosylation patterns.
- Molecular Formula : C₆₃H₉₄O₂₇ (identical to this compound), but stereochemical variations in sugar moieties alter solubility and bioactivity .
- Optical Rotation : [α]D = +14.0 (same solvent conditions), suggesting conserved chiral centers .
Functional Implications :
Patrinia Saponin H3
Source : Isolated from Patrinia scabiosaefolia, a plant used in traditional medicine for inflammation .
Structural Differences :
- Aglycone: Oleanane-type triterpene core (vs. barringtogenol in this compound), leading to distinct receptor-binding properties.
- Molecular Weight : 514 g/mol (significantly smaller than this compound’s 1282.60 g/mol) .
- Glycosylation: Monodesmosidic structure (one sugar chain) compared to this compound’s bidesmosidic configuration (two sugar chains) .
Functional Implications :
Saponins from Phytolacca Species
Examples : Saponin 3 (C₅₆H₈₈O₂₄, MW = 1120.5 g/mol) and Saponin 6 (C₅₈H₉₂O₂₅, MW = 1172.6 g/mol) from Phytolacca icosandra .
Structural Differences :
Functional Implications :
- Phytolacca saponins exhibit potent hemolytic activity but lower metabolic stability, limiting therapeutic utility compared to this compound .
Comparative Data Table
| Compound | Source Plant | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation ([α]D) | Key Functional Activities |
|---|---|---|---|---|---|
| This compound | Petersianthus macrocarpus | C₆₃H₉₄O₂₇ | 1282.60 | +14.0 (c = 0.5, MeOH) | Cytotoxicity, anti-inflammatory |
| Petersaponin IV | Petersianthus macrocarpus | C₆₃H₉₄O₂₇ | 1282.60 | +14.0 (c = 0.5, MeOH) | Enhanced membrane permeabilization |
| Patrinia Saponin H3 | Patrinia scabiosaefolia | Not reported | 514 | Not reported | Anti-inflammatory |
| Saponin 3 | Phytolacca icosandra | C₅₆H₈₈O₂₄ | 1120.5 | Not reported | Hemolytic, immunomodulatory |
Research Findings and Implications
- Structural-Activity Relationships: The bidesmosidic configuration of this compound enhances solubility and bioavailability compared to monodesmosidic analogs like Patrinia Saponin H3 .
- Knowledge Gaps: Detailed pharmacokinetic studies and clinical trials are lacking for this compound, unlike well-characterized saponins like those from Glycyrrhiza or Panax species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


